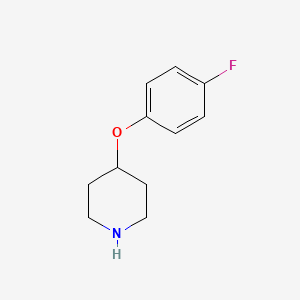4-(4-Fluorophenoxy)piperidine
CAS No.: 3413-28-3
Cat. No.: VC2012158
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3413-28-3 |
|---|---|
| Molecular Formula | C11H14FNO |
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | 4-(4-fluorophenoxy)piperidine |
| Standard InChI | InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 |
| Standard InChI Key | QUPXFCLFBNUVGX-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=CC=C(C=C2)F |
| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)F |
Introduction
Synthesis Pathways
The synthesis of 4-(4-Fluorophenoxy)piperidine involves strategic reactions to introduce the fluorophenoxy group onto the piperidine scaffold. Below is an outline of common synthetic approaches:
-
Nucleophilic Substitution:
-
A piperidine derivative reacts with 4-fluorophenol in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the desired ether bond.
-
-
Catalytic Reactions:
-
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, may also be employed for more complex derivatives.
-
-
Alternative Processes:
Reaction Example:
Applications in Medicinal Chemistry
The structural features of 4-(4-Fluorophenoxy)piperidine make it a versatile scaffold in drug discovery:
-
Pharmacological Relevance:
-
Potential Bioactivities:
-
Structure-Activity Relationship (SAR):
-
Modifications on the phenoxy or piperidine moiety can adjust potency and selectivity against specific molecular targets.
-
For instance, replacing fluorine with other halogens may alter pharmacokinetic profiles.
-
Biological Evaluation
Although specific studies on 4-(4-Fluorophenoxy)piperidine remain limited, related compounds have demonstrated significant biological activity:
-
Anticancer Potential:
-
Safety Profile:
Challenges and Future Directions
Despite its promising applications, several challenges remain:
-
Synthetic Optimization:
-
Developing cost-effective and scalable synthesis routes is essential for industrial applications.
-
-
Detailed Bioactivity Studies:
-
Comprehensive pharmacological profiling is needed to fully understand its therapeutic potential.
-
-
Derivatization Opportunities:
-
Exploring analogs with varied substituents may uncover new applications in drug development.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume